molecular formula C18H17N3S2 B5759358 N-(4-anilinophenyl)-N'-(2-thienylmethyl)thiourea

N-(4-anilinophenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B5759358
M. Wt: 339.5 g/mol
InChI Key: QVDXJUAHDDBMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-N'-(2-thienylmethyl)thiourea, also known as "ATM" or "NSC-686288," is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the thiourea family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of ATM is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. ATM may also inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
ATM has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. Moreover, ATM has been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using ATM in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is that ATM is not very soluble in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of ATM is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for further research on ATM, including the development of more potent and selective analogs, the investigation of its mechanism of action, and the evaluation of its efficacy in animal models. Moreover, ATM could be combined with other chemotherapeutic agents to enhance its therapeutic potential. Finally, the use of ATM in combination with immunotherapy could be explored as a potential treatment strategy for cancer.

Synthesis Methods

The synthesis of ATM involves the reaction of 4-chloroaniline and 2-thienylmethylisothiocyanate in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide (DMF). The resulting product is purified by recrystallization to yield the final compound. This method has been optimized to produce high yields of pure ATM, making it suitable for large-scale synthesis.

Scientific Research Applications

ATM has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Moreover, ATM has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.

properties

IUPAC Name

1-(4-anilinophenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S2/c22-18(19-13-17-7-4-12-23-17)21-16-10-8-15(9-11-16)20-14-5-2-1-3-6-14/h1-12,20H,13H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXJUAHDDBMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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